Sodium2-(sulfonatooxy)ethan-1-ol

Description

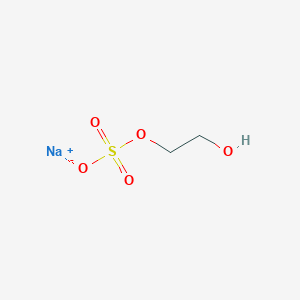

Sodium 2-(sulfonatooxy)ethan-1-ol (IUPAC name: sodium 2-(sulfonatooxy)ethanolate) is a sodium salt of a sulfonated ethanol derivative. Its structure comprises an ethan-1-ol backbone with a sulfonate ester group (-OSO₃⁻) at the 2-position, stabilized by a sodium counterion. The following comparisons are inferred from structurally related compounds in the evidence, focusing on ethoxylated alcohols, sodium salts, and sulfonate/phosphonate esters.

Properties

Molecular Formula |

C2H5NaO5S |

|---|---|

Molecular Weight |

164.12 g/mol |

IUPAC Name |

sodium;2-hydroxyethyl sulfate |

InChI |

InChI=1S/C2H6O5S.Na/c3-1-2-7-8(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 |

InChI Key |

SIPKHDABTSYNAA-UHFFFAOYSA-M |

Canonical SMILES |

C(COS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium2-(sulfonatooxy)ethan-1-ol typically involves the sulfonation of ethanediol. One common method is the reaction of ethanediol with sulfur trioxide (SO3) in the presence of a sodium base, such as sodium hydroxide (NaOH). The reaction proceeds under controlled temperature and pressure conditions to yield the desired sulfonated product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethanediol and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium2-(sulfonatooxy)ethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.

Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfinates or sulfides.

Substitution: Alkyl or acyl sulfonates.

Scientific Research Applications

Sodium2-(sulfonatooxy)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its bioactivity and solubility.

Medicine: Research explores its role in pharmaceutical formulations, especially for targeted drug delivery.

Industry: It is utilized in environmental remediation processes to remove pollutants from water and soil

Mechanism of Action

The mechanism of action of sodium2-(sulfonatooxy)ethan-1-ol involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bioactivity is attributed to its ability to disrupt cellular processes by altering the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxylated Alcohols

Ethoxylated alcohols share the ethan-1-ol backbone but feature ether-linked substituents. Key examples from the evidence include:

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): A branched ethoxylated alcohol with a phenoxy-ethoxy side chain.

- 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3): A linear ethoxylated alcohol with a methoxy-ethoxy group. Classified as hazardous (GHS08) due to reproductive toxicity and organ damage risks .

- 2-(2-Azidoethoxy)ethan-1-ol (synthesized in ): Contains an azide-functionalized ethoxy group, synthesized via nucleophilic substitution with sodium azide. Exhibits moderate yield (60%) and stability as a clear oil .

Key Differences :

- Solubility : Sodium 2-(sulfonatooxy)ethan-1-ol likely surpasses these ethoxylated alcohols in water solubility due to its ionic sulfonate group.

- Reactivity : The sulfonate ester in the target compound may confer higher stability compared to ethers or azides, which are prone to hydrolysis or explosive decomposition (azides).

Sodium Salts of Esters

Sodium salts of organophosphorus esters in the evidence provide insights into ionic behavior:

- Sodium O-(1-methylpentyl) ethylphosphonothioate (CAS 2893-43-8): A sodium-stabilized phosphonothioate with applications in agrochemicals. Its ionic nature enhances solubility but may increase corrosivity .

Key Differences :

- Toxicity: Phosphonothioates are often neurotoxic, whereas sulfonates (if structurally similar to those in –3) may exhibit lower acute toxicity but require caution due to irritant properties.

Data Tables

Table 2: Sodium Salts of Esters

Research Findings and Limitations

- Safety: Ethoxylated alcohols in –3 show varying hazards (e.g., GHS08 for 2-(2-methoxyethoxy)ethanol), suggesting that the target compound’s sulfonate group might reduce volatility but necessitate handling protocols for ionic irritants .

- Contradictions: Phosphonothioates () exhibit higher toxicity than most ethoxylated alcohols, underscoring the need for tailored safety assessments for sulfonate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.